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Compound of Interest

Compound Name: BI1 99179

Cat. No.: B606103

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the discovery, development,
and preclinical characterization of Bl 99179, a potent and selective inhibitor of type | fatty acid
synthase (FAS). BI 99179 serves as a valuable chemical probe for elucidating the role of FAS
in various physiological and pathological processes.

Introduction

Fatty acid synthase (FAS) is a critical enzyme in the de novo biosynthesis of long-chain fatty
acids.[1] Overexpression and hyperactivity of FAS have been implicated in numerous diseases,
including cancer, metabolic disorders, and viral infections, making it an attractive therapeutic
target.[2][3] Bl 99179 was developed by Boehringer Ingelheim as a tool compound for the in
vivo validation of FAS as a therapeutic target.[4][5] It is a non-covalent inhibitor with high
potency and selectivity, exhibiting significant peripheral and central nervous system exposure
following oral administration in preclinical models.[5]

Discovery and Medicinal Chemistry

The discovery of Bl 99179 originated from a high-throughput screening campaign that
identified a novel class of non-covalent FAS inhibitors based on a cyclopentanecarboxanilide
scaffold.[5][6] Subsequent lead optimization efforts focused on improving potency, selectivity,
and pharmacokinetic properties, ultimately leading to the identification of Bl 99179.[5] The
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chemical structure of BI 99179 is (1R,3S)-N-[4-(1,3-Benzoxazol-2-yl)phenyl]-N-methyl-3-
(propanoylamino)cyclopentane-1-carboxamide.[7]

Mechanism of Action

Bl 99179 is a selective inhibitor of mammalian type | FAS.[4] Evidence suggests that it binds to
the ketoacyl reductase (KR) domain of the multidomain enzyme, a mechanism analogous to
other known FAS inhibitors.[7] By inhibiting the KR domain, Bl 99179 effectively blocks the
elongation of the growing fatty acid chain, thereby halting de novo lipogenesis.

Signaling Pathway

The inhibition of FAS by BI 99179 disrupts the production of palmitate, a key building block for
more complex lipids. This disruption has downstream effects on cellular processes that are
dependent on de novo lipogenesis, such as membrane synthesis, energy storage, and protein
palmitoylation. In cancer cells, which often exhibit a high rate of lipogenesis, this inhibition can
lead to apoptosis.[2]
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FAS Signaling Pathway and Inhibition by BI 99179
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Preclinical Development
In Vitro Activity

Bl 99179 is a potent inhibitor of human FAS, with a half-maximal inhibitory concentration (IC50)
of 79 nM in a biochemical assay using FAS isolated from HeLa cells.[7] Its inhibitory activity is
stereospecific, with the optical antipode being significantly less active. In cell-based assays, Bl
99179 inhibits the incorporation of [14C] acetate into lipids in mouse hypothalamic N-42 cells
with an IC50 of 0.6 puM.[2] The compound did not show significant cytotoxicity in U937 cells at
concentrations up to 30 pM.[2]

Parameter Value Cell Line/[Enzyme Source
IC50 (FAS enzyme) 79 nM Human FAS (from Hela cells)
) ) Mouse hypothalamic N-42
IC50 (cellular lipogenesis) 0.6 uM
cells
Cytotoxicity (IC50) > 30 uM U937 cells

In Vivo Pharmacokinetics and Efficacy

Bl 99179 demonstrates favorable pharmacokinetic properties in rats, with an oral bioavailability
of 46% and high plasma protein binding of 97.6%.[7] Following oral administration, it achieves
significant exposure in both peripheral tissues and the central nervous system.[5] In a rat
model, oral administration of BI 99179 led to a dose-dependent increase in hypothalamic
malonyl-CoA levels and a reduction in cumulative food intake, demonstrating in vivo target
engagement and pharmacological activity.[7]

Parameter Value Species
Oral Bioavailability (F%b) 46% Rat
Plasma Protein Binding 97.6% Rat
In Vivo Efficacy Reduced food intake Rat

Experimental Protocols
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FAS Biochemical Assay (Representative Protocol)

A representative protocol for determining the enzymatic activity of FAS involves monitoring the
oxidation of NADPH at 340 nm.

Enzyme Preparation: Human FAS is purified from a suitable source, such as HelLa cells.

Reaction Mixture: A reaction buffer is prepared containing potassium phosphate buffer,
EDTA, dithiothreitol, acetyl-CoA, and NADPH.

Initiation: The reaction is initiated by the addition of malonyl-CoA.

Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of
NADPH, is measured over time using a spectrophotometer.

Inhibition Assay: To determine the IC50 of BI 99179, the assay is performed in the presence
of varying concentrations of the inhibitor. The percentage of inhibition is calculated relative to
a vehicle control, and the IC50 value is determined by non-linear regression analysis.

Cellular Lipogenesis Assay ([14C] Acetate Incorporation)
(Representative Protocol)

This assay measures the de novo synthesis of lipids in cultured cells.

Cell Culture: Cells (e.g., N-42 hypothalamic cells) are cultured in appropriate media.

Treatment: Cells are pre-incubated with varying concentrations of Bl 99179 or vehicle
control.

Labeling: [14C] acetate is added to the culture medium, and the cells are incubated to allow
for its incorporation into newly synthesized lipids.

Lipid Extraction: After the incubation period, the cells are washed, and total lipids are
extracted using a suitable solvent system (e.g., chloroform:methanol).

Quantification: The amount of radioactivity incorporated into the lipid fraction is measured
using a scintillation counter.
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» Analysis: The percentage of inhibition of lipid synthesis is calculated for each inhibitor
concentration, and the IC50 value is determined.

Discovery and Development Workflow

The discovery and preclinical development of BI 99179 followed a structured workflow typical
for a chemical probe.
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Discovery and Preclinical Workflow for BI 99179

Clinical Development Status

As a preclinical tool compound, Bl 99179 is not intended for clinical development. There are no
ongoing or planned clinical trials for Bl 99179. However, other FAS inhibitors are currently
being investigated in clinical trials for various indications, primarily in oncology.[8] The insights
gained from preclinical studies using Bl 99179 have contributed to the validation of FAS as a
druggable target and have informed the development of these clinical candidates.

Conclusion

Bl 99179 is a well-characterized, potent, and selective preclinical inhibitor of fatty acid
synthase. Its favorable in vitro and in vivo properties make it an invaluable tool for researchers
investigating the biological roles of FAS in health and disease. The data and methodologies
presented in this guide provide a comprehensive resource for scientists and drug development
professionals working in the field of metabolic diseases and oncology.

Logical Relationship of Development
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The development of a therapeutic agent based on FAS inhibition, informed by tool compounds
like Bl 99179, follows a logical progression from preclinical validation to clinical evaluation.
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Logical Progression of FAS Inhibitor Development

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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